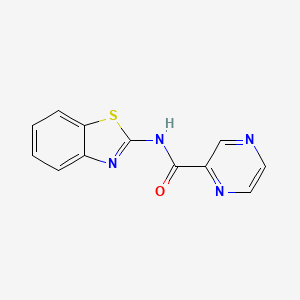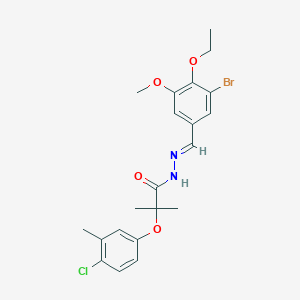![molecular formula C15H9F3N4OS B4596485 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4596485.png)
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Descripción general
Descripción
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H9F3N4OS and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.04491658 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic compounds containing the N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide moiety have been synthesized and characterized by various spectroscopic techniques. These compounds exhibit significant biological activities, including antibacterial and antifungal properties, against a range of gram-positive, gram-negative bacteria, and various fungi. Such studies underline the potential of this compound in developing new therapeutics with antimicrobial properties (Patel & Patel, 2015).
Analytical Chemistry and Sensor Development
In the realm of analytical chemistry, derivatives of this compound have been utilized to construct sensitive and selective sensors for detecting trace amounts of metal ions, such as chromium. These sensors exhibit a Nernstian response, demonstrating the compound's utility in developing highly selective ion-selective electrodes for environmental monitoring and industrial applications (Hajiaghababaei et al., 2016).
Cancer Research and Cytotoxicity
Research into the cytotoxic activity of cyclic systems derived from this compound and their metal complexes reveals significant potential in cancer treatment. These compounds, particularly when coordinated with copper(II) ions, show pronounced cytotoxic effects against various human cancer cell lines, suggesting their potential as chemotherapeutic agents (Adhami et al., 2014).
Material Science and Electrochromic Applications
In material science, thiadiazolo[3,4-c]pyridine derivatives, related to the this compound structure, have been explored for their electrochromic properties. These compounds have demonstrated potential in developing fast-switching electrochromic polymers with low bandgap, contributing to advancements in smart window technologies and electronic display systems (Ming et al., 2015).
Propiedades
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4OS/c16-15(17,18)11-3-1-2-10(8-11)12(23)20-14-22-21-13(24-14)9-4-6-19-7-5-9/h1-8H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYYLNHODXBUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4596408.png)
![N'-{2-[(4-bromobenzyl)oxy]-5-chlorobenzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4596413.png)
![2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4596425.png)
![(4-BENZYLPIPERAZINO)[2-(2,5-DIMETHYLPHENYL)-3-METHYL-4-QUINOLYL]METHANONE](/img/structure/B4596429.png)


![N-[4-(dipropylsulfamoyl)phenyl]cyclopentanecarboxamide](/img/structure/B4596441.png)
![N-(4-isopropylphenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4596448.png)
![4-[(4-ETHYL-5-METHYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-4-OXOBUTANOIC ACID](/img/structure/B4596456.png)
![(5E)-5-{3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4596463.png)

![2-(4-tert-butylphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazole](/img/structure/B4596509.png)
![[3-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B4596517.png)
